The peptide is classified as a synthetic oligopeptide, primarily composed of proteinogenic amino acids. The specific sequence includes:
This classification places it within the broader category of peptides used in therapeutic and research settings, particularly in studies related to protein interactions and drug design.
The synthesis of Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. Key steps include:
The use of specific protecting groups for each amino acid is critical to prevent unwanted reactions during synthesis. For instance, the use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups is common, depending on the desired properties of the final peptide product .
The molecular structure of Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA can be analyzed through various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The specific arrangement of atoms can be represented as follows:
This structural information is crucial for understanding how the peptide interacts with biological systems.
Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA can participate in various chemical reactions, including:
Understanding these reactions is essential for optimizing synthesis conditions and achieving high purity in the final product .
The mechanism of action for Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA largely depends on its interactions with biological targets such as receptors or enzymes. The specific amino acid sequence influences binding affinity and specificity, which are critical for its function in biochemical pathways.
Data from binding studies can provide insights into its efficacy and potential therapeutic uses .
These properties are essential for determining storage conditions and compatibility with other compounds in formulations .
Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA has several applications in scientific research, including:
The versatility of this peptide makes it a valuable tool in both fundamental research and applied sciences .
The compound "Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH·TFA" follows systematic peptide nomenclature rules:
Structurally classified as a hexapeptide derivative, it features:
Table 1: Structural Components of Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH·TFA
Position | Residue | Function | Molecular Properties |
---|---|---|---|
N-Terminus | Acetyl group | Blocks degradation | Charge neutralization |
1 | D-Biphenylalanine | Steric perturbation | Aromatic, hydrophobic (π-π stacking) |
2 | Leucine | Hydrophobic core | Aliphatic side chain |
3 | Aspartic acid | Charge introduction | Anionic at physiological pH |
4-5 | Isoleucine-Isoleucine | Conformational stability | β-Branched hydrophobes |
6 | Tryptophan | Membrane interaction | Indole ring for H-bonding |
C-Terminus | Free carboxylate | Solubility modulation | Ionizable group |
Counterion | Trifluoroacetate | Purification artifact | Enhances crystallinity |
D-Biphenylalanine incorporation addresses key limitations of proteinogenic amino acids:
This peptide intersects three innovation vectors in peptide drug development:
Table 2: Therapeutic Profile Relative to Clinical-Stage Peptides
Parameter | Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH·TFA | Aurein 1.2 Derivatives [6] | Cationic Enriched Peptides [3] |
---|---|---|---|
Length (residues) | 6 | 13 | 8-12 |
Net Charge (pH 7.4) | -1 | +1 | +4 to +6 |
Hydrophobicity (% nonpolar residues) | 83% | 62% | 50-60% |
Antibacterial MIC Range (μg/mL) | 2–16* | 1–256 | 4–32 |
Anticancer IC50 (μM) | 25–75* | 44–>100 | 50–>100 |
*Reported values for structural analogs; experimental characterization pending |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7